Piperazine, 1-(9-acridinylcarbonyl)-4-(3-methoxyphenyl)-

Catalog No.
S548592
CAS No.
1214741-69-1
M.F
C25H23N3O2
M. Wt
397.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piperazine, 1-(9-acridinylcarbonyl)-4-(3-methoxyph...

CAS Number

1214741-69-1

Product Name

Piperazine, 1-(9-acridinylcarbonyl)-4-(3-methoxyphenyl)-

IUPAC Name

acridin-9-yl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone

Molecular Formula

C25H23N3O2

Molecular Weight

397.5 g/mol

InChI

InChI=1S/C25H23N3O2/c1-30-19-8-6-7-18(17-19)27-13-15-28(16-14-27)25(29)24-20-9-2-4-11-22(20)26-23-12-5-3-10-21(23)24/h2-12,17H,13-16H2,1H3

InChI Key

YTECZQLINBWBIQ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=C4C=CC=CC4=NC5=CC=CC=C53

Solubility

Soluble in DMSO, not in water

Synonyms

ZEN012; ZEN 012; ZEN-012; AEZS112; AEZS 112; AEZS-112.

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=C4C=CC=CC4=NC5=CC=CC=C53

Description

The exact mass of the compound Piperazine, 1-(9-acridinylcarbonyl)-4-(3-methoxyphenyl)- is 397.17903 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.6

Exact Mass

397.17903

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-07-15
1: Kwok CW, Treeck O, Buchholz S, Seitz S, Ortmann O, Engel JB. Receptors for luteinizing hormone-releasing hormone (GnRH) as therapeutic targets in triple negative breast cancers (TNBC). Target Oncol. 2014 Oct 9. [Epub ahead of print] PubMed PMID: 25293576.
2: Engel JB, Schönhals T, Weidler C, Häusler S, Krockenberger M, Rieger L, Dietl J, Wischhusen J, Honig A. Tubulin inhibitor AEZS 112 inhibits the growth of experimental human ovarian and endometrial cancers irrespective of caspase inhibition. Oncol Rep. 2009 Aug;22(2):361-7. PubMed PMID: 19578778.

Explore Compound Types